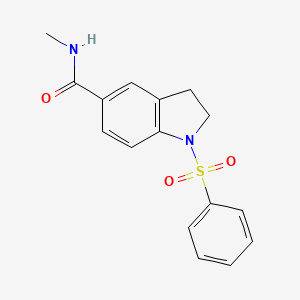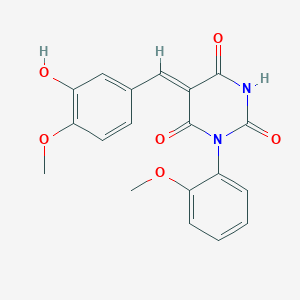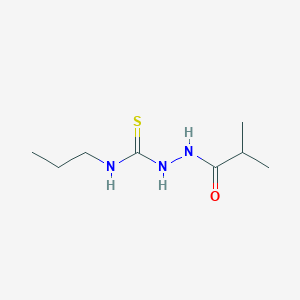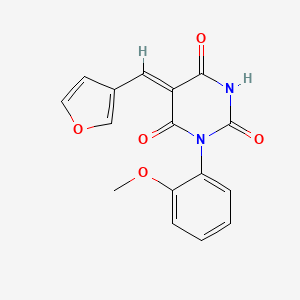
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase B (AKT) pathway, which is known to play a critical role in the development and progression of cancer.
Mécanisme D'action
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII works by inhibiting the activity of the this compound pathway. The this compound pathway is a signaling pathway that regulates various cellular processes, including cell proliferation, survival, and metabolism. This compound inhibitor VIII binds to the ATP-binding site of this compound, preventing its activation and downstream signaling. This leads to decreased cell proliferation and survival, and ultimately, cell death.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have potent anti-cancer effects in various preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, this compound inhibitor VIII has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII is a potent and specific inhibitor of the this compound pathway, making it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all chemical compounds, this compound inhibitor VIII has some limitations in lab experiments. One limitation is its solubility, which can make it difficult to administer in vivo. Additionally, this compound inhibitor VIII can have off-target effects on other pathways, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for 3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII research. One area of interest is the development of more potent and specific this compound inhibitors. Additionally, there is a need for more preclinical studies to determine the optimal dosing and administration of this compound inhibitor VIII for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound inhibitor VIII in cancer patients.
Applications De Recherche Scientifique
3-(4-morpholinylsulfonyl)-2-thiophenecarboxamide inhibitor VIII has been extensively studied for its potential use in cancer therapy. The this compound pathway is known to be overactivated in many types of cancer, leading to increased cell proliferation and survival. Inhibiting this pathway can therefore be an effective strategy for cancer treatment. This compound inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c10-9(12)8-7(1-6-16-8)17(13,14)11-2-4-15-5-3-11/h1,6H,2-5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVIDCPCGLQGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)
![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4759486.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759494.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2-(4-methylphenyl)-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B4759520.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4759525.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)
